molecular formula C5H4Cl2N2O B600091 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one CAS No. 19874-98-7

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one

Cat. No.: B600091
CAS No.: 19874-98-7
M. Wt: 179
InChI Key: XRGQFAWFSGFRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at the 6 and 2 positions and a chloromethyl group at the 2 position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidin-4-one with thionyl chloride, which introduces the chlorine atoms at the desired positions. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This property makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylpyrimidin-4-amine
  • 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine
  • 4-Chloro-6-methyl-2-pyrimidinamine

Uniqueness

Compared to similar compounds, 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications in various fields.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-2-4-8-3(7)1-5(10)9-4/h1H,2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGQFAWFSGFRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680995
Record name 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19874-98-7
Record name 6-Chloro-2-(chloromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.